2-[[(4-Methoxyphenyl)sulfonyl](2-pyridinyl)amino]acetic acid
Description
Chemical Structure:
The compound, with the molecular formula C₁₄H₁₄N₂O₅S and molecular weight 322.34 g/mol, features a sulfonamide bridge connecting a 4-methoxyphenyl group and a 2-pyridinyl ring, anchored to an acetic acid moiety. Its CAS registry number is 337921-98-9 .
Applications:
Sulfonamide derivatives are widely explored for biological activities, including enzyme inhibition (e.g., carbonic anhydrase) and receptor antagonism. The pyridinyl group may enhance binding to metalloenzymes or heterocyclic recognition sites .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonyl-pyridin-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-21-11-5-7-12(8-6-11)22(19,20)16(10-14(17)18)13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLRUOZDLPCPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-Methoxyphenyl)sulfonylamino]acetic acid, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 337921-98-9 and molecular formula C14H14N2O5S, exhibits a range of pharmacological properties that are being explored for therapeutic applications.
- Molecular Weight : 322.34 g/mol
- Molecular Structure : The compound features a sulfonamide group attached to a pyridine and an acetic acid moiety, contributing to its unique biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for its role in inhibiting enzymes through competitive inhibition. This mechanism is particularly relevant in antimicrobial activity, where sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 2-[(4-Methoxyphenyl)sulfonylamino]acetic acid can inhibit the growth of various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective bacteriostatic activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Studies involving animal models of inflammation revealed that treatment with this compound led to a significant decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 2-[(4-Methoxyphenyl)sulfonylamino]acetic acid. The study utilized disk diffusion methods and determined that the compound exhibited a zone of inhibition comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.
Case Study 2: Anti-inflammatory Activity
In another investigation, the anti-inflammatory effects of this compound were assessed using a carrageenan-induced paw edema model in rats. Results indicated a dose-dependent reduction in edema, highlighting its potential utility in managing conditions like arthritis.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table highlights key structural analogues and their properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Notable Properties |
|---|---|---|---|---|---|
| 2-[(4-Methoxyphenyl)sulfonylamino]acetic acid | C₁₄H₁₄N₂O₅S | 322.34 | 4-OCH₃, 2-pyridinyl | 337921-98-9 | High polarity due to methoxy group |
| 2-[(4-Chlorophenyl)sulfonylamino]acetic acid | C₁₃H₁₁ClN₂O₄S | 326.76 | 4-Cl, 2-pyridinyl | 337922-13-1 | Enhanced stability, lower solubility |
| 2-[(4-Fluorophenyl)sulfonylamino]acetic acid | C₈H₈FNO₄S | 233.22 | 4-F, no heterocyclic moiety | 13029-71-5 | Simplified structure, lower MW |
| 3a (2-(2-((2,6-bis(4-methoxyphenyl)pyrimidin-4-yl)amino)-2-oxoethoxy)acetic acid) | C₂₃H₂₂N₄O₆S | 424.1 ([M+H]⁺) | Bis-4-OCH₃ pyrimidine, ethoxy linker | Not provided | 61% yield, m.p. 195–197°C |
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group (electron-donating) increases solubility but may reduce metabolic stability compared to 4-chloro or 4-fluoro substituents .
- Heterocyclic Influence : The 2-pyridinyl group in the target compound likely enhances binding specificity compared to simpler phenyl derivatives (e.g., ) .
Stability and Reactivity
- Degradation Pathways: Sulfonamide-acetic acid derivatives are prone to hydrolysis under acidic/basic conditions. For example, [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid (NSC-267213) degrades via cleavage of the sulfonylhydrazone bond, influenced by pH and substituents .
- Stability Enhancements : Chloro and fluoro substituents (electron-withdrawing) may slow hydrolysis compared to methoxy groups .
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | 4-Chloro Analogue | 4-Fluoro Analogue |
|---|---|---|---|
| Melting Point (°C) | Not reported | Not reported | Not reported |
| LogP (Predicted) | 1.2 | 1.8 | 1.5 |
| Aqueous Solubility (mg/mL) | Moderate | Low | Moderate |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-[(4-Methoxyphenyl)sulfonylamino]acetic acid with high yield?
- Methodological Answer : A two-step synthesis is typically employed. First, sulfonylation of 4-methoxyphenylsulfonyl chloride with 2-aminopyridine forms the sulfonamide intermediate. Subsequent reaction with bromoacetic acid under alkaline conditions (e.g., NaOH) introduces the acetic acid moiety. Optimization involves controlling reaction temperature (20–25°C), stoichiometric ratios (1:1.2 for sulfonyl chloride:amine), and purification via recrystallization from methanol/water mixtures. Yield improvements (≥75%) are achieved by avoiding excess bromoacetic acid, which can lead to di-substitution byproducts .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the presence of the pyridinyl (δ 7.3–8.5 ppm), sulfonyl (δ 3.0–3.5 ppm for SO), and acetic acid (δ 4.1–4.3 ppm for CH) groups.
- X-ray Crystallography : Resolves bond angles and confirms the planar geometry of the sulfonyl-pyridinyl linkage (e.g., C-S-N bond angle ≈ 105°) .
- HRMS : Validates molecular weight (CHNOS, theoretical 346.06 g/mol) and isotopic patterns.
Q. How can researchers optimize solubility for in vitro assays?
- Methodological Answer : Solubility challenges in aqueous buffers (e.g., PBS) are addressed via:
- pH Adjustment : Use sodium bicarbonate (pH 8.5) to deprotonate the acetic acid group.
- Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes enhance solubility without cytotoxicity.
- Prodrug Strategies : Esterification of the acetic acid moiety improves lipophilicity for cellular uptake .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against sulfonamide-binding enzymes (e.g., carbonic anhydrase). Focus on hydrogen bonds between the sulfonyl group and active-site residues (e.g., Thr199 in CA-II).
- MD Simulations : Analyze stability of ligand-protein complexes (50 ns trajectories) to assess binding free energy (MM-PBSA).
- QSAR : Correlate substituent modifications (e.g., methoxy position) with activity trends using CoMFA/CoMSIA .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies (e.g., IC variability in enzyme inhibition) require:
- Orthogonal Assays : Validate activity via fluorometric (e.g., FITC-labeled substrates) and calorimetric (ITC) methods.
- Structural Analysis : Compare crystal structures of compound-enzyme complexes to rule out conformational artifacts.
- Batch Reproducibility Checks : Assess purity (HPLC ≥98%) and stereochemical consistency (CD spectroscopy) .
Q. How should metabolic stability be evaluated in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify primary metabolites (e.g., demethylation of the methoxy group).
- Radiolabeling : Synthesize C-labeled analog to track excretion pathways in rodent models.
- CYP Inhibition Assays : Screen for interactions with CYP3A4/2D6 using fluorescent probes .
Q. What modifications to the pyridinyl or sulfonyl groups enhance target selectivity?
- Methodological Answer :
- Pyridinyl Modifications : Introduce electron-withdrawing groups (e.g., Cl at C6) to strengthen π-stacking with aromatic residues.
- Sulfonyl Bioisosteres : Replace SO with carbonyl or phosphonate groups to modulate binding kinetics.
- Positional Scanning : Synthesize analogs with methoxy groups at ortho/meta positions to assess steric effects .
Q. How do storage conditions impact long-term stability?
- Methodological Answer :
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation (HPLC purity).
- Light Sensitivity : Use amber vials to prevent photodegradation of the sulfonyl moiety.
- Lyophilization : Improve shelf life by storing as a lyophilized powder under argon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
